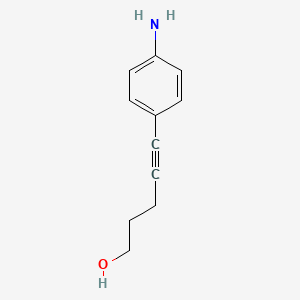
5-(4-Aminophenyl)pent-4-yn-1-ol
Cat. No. B8637278
M. Wt: 175.23 g/mol
InChI Key: KLHYXDILZINNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06100429
Procedure details


A mixture of 4-bromo-aniline (1.72 g, 10 mmol), benzaldehyde (0.27 g, 2.5 mmol), benzoic acid (0.05 g, 0.4 mmol), PdCl2 (2 mg) and triethylamine (3.5 g) was deaerated by bubbling nitrogen and then heated to reflux for 45 min. Thin-layer chromatography showed the formation of N-benzylidene 4-aminophenylbromide). The reaction mixture was cooled to 50° C. and treated with triphenylphosphine (73 mg in 1 g of triethylamine) followed by a slurry of CuI (20 mg) and 4-pentyn-1-ol (1.1 g, 13 mmol). This reaction mixture was heated at reflux for 10 hr. The mixture was cooled and diluted with triethylamine (5 mL) and treated with water (6 mL). The aqueous layer was separated and the triethylamine layer was concentrated under vacuum. Toluene was added and the mixture again concentrated. Then aqueous HCl (10 mL, 7%) was added. The resulting aqueous solution was cooled, basified with 50% NaOH, and extracted with ethyl acetate. The ethyl acetate extract was evaporated under vacuum and the residue was flash chromatographed (20% ethyl acetate-dichloromethane, silica) to yield 0.57 g of 5-(4-aminophenyl)-4-pentyn-1-ol as an oil.



Name
PdCl2
Quantity
2 mg
Type
catalyst
Reaction Step One




Name
CuI
Quantity
20 mg
Type
catalyst
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH:9](=[O:16])[C:10]1C=C[CH:13]=[CH:12][CH:11]=1.C(O)(=O)C1C=CC=CC=1.C(O)CCC#C>C(N(CC)CC)C.Cl[Pd]Cl.[Cu]I.O>[NH2:6][C:5]1[CH:7]=[CH:8][C:2]([C:13]#[C:12][CH2:11][CH2:10][CH2:9][OH:16])=[CH:3][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.72 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(N)C=C1
|
|
Name
|
|
|
Quantity
|
0.27 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
0.05 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
|
Name
|
PdCl2
|
|
Quantity
|
2 mg
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]Cl
|
|
Name
|
|
|
Quantity
|
3.5 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Step Two
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC#C)O
|
Step Three
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Step Four
|
Name
|
CuI
|
|
Quantity
|
20 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Step Five
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by bubbling nitrogen
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 45 min
|
|
Duration
|
45 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with triphenylphosphine (73 mg in 1 g of triethylamine)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 10 hr
|
|
Duration
|
10 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the triethylamine layer was concentrated under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Toluene was added
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture again concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then aqueous HCl (10 mL, 7%) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting aqueous solution was cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The ethyl acetate extract
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed (20% ethyl acetate-dichloromethane, silica)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=C(C=C1)C#CCCCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.57 g | |
| YIELD: CALCULATEDPERCENTYIELD | 130.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
